3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one
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Overview
Description
3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[c]chromen-6-one core structure, which is functionalized with pyridin-2-yl piperazine and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactionsThe sulfonyl groups are then introduced via sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens such as Mycobacterium tuberculosis. The sulfonyl groups and piperazine moieties play a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one and is also studied for its anti-tubercular properties.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have similar piperazine and benzothiazole structures and are investigated for their antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
3,8-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6S2/c38-31-27-21-23(44(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)43-31)45(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWWVQUJOPSCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7)OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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